Tripolin A

Description

Structure

2D Structure

3D Structure

Properties

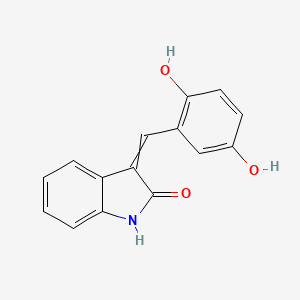

IUPAC Name |

3-[(2,5-dihydroxyphenyl)methylidene]-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c17-10-5-6-14(18)9(7-10)8-12-11-3-1-2-4-13(11)16-15(12)19/h1-8,17-18H,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMKSBDLWMROKNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=C(C=CC(=C3)O)O)C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of Tripolin A

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Tripolin A, a small-molecule inhibitor of Aurora A kinase. It covers the discovery, mechanism of action, and quantitative biological data associated with this compound. Detailed experimental protocols for key assays and visualizations of its signaling pathway and relevant workflows are included to support further research and development.

Note on Nomenclature: The scientific literature describes two distinct molecules with similar names. This guide focuses on This compound , a non-ATP competitive inhibitor of Aurora A kinase. This compound is structurally and functionally different from Tripolinolate A , a coniferol derivative isolated from the plant Tripolium vulgare. Data and protocols for both are presented but are clearly distinguished.

Discovery and Characterization

This compound was identified through a screening of a library of 105 ATP-analogues for their activity against Aurora A kinase.[1][2][3] From this screen, two compounds, initially designated OXVW5 (later named this compound) and OXVW25 (Tripolin B), demonstrated greater than 70% inhibition at a 10 µM concentration and were selected for further investigation.[1][2]

Subsequent studies revealed that while both compounds inhibited Aurora A kinase activity in vitro, only this compound was effective as an Aurora A inhibitor in human cell lines.[1][3] Further characterization determined that this compound functions as a non-ATP competitive inhibitor, as its inhibitory activity on Aurora A remains unchanged in the presence of increasing ATP concentrations.[1][3] This mode of action distinguishes it from many other kinase inhibitors and makes it a valuable tool for studying Aurora A kinase signaling.

Chemical Synthesis

The specific synthesis protocol for this compound (the Aurora A inhibitor) is not detailed in the primary discovery publication.[1][3] However, the synthesis for the similarly named but structurally distinct compound, Tripolinolate A, has been published.

Synthesis of Tripolinolate A (A Structurally Unrelated Compound)

Tripolinolate A is a natural product isolated from Tripolium vulgare. Its total synthesis provides a framework for producing analogues for structure-activity relationship (SAR) studies. The general workflow is depicted below.

Caption: Synthetic pathway of Tripolinolate A from Vanillin.

Mechanism of Action of this compound

This compound exerts its biological effects by specifically inhibiting Aurora A kinase, a key regulator of mitosis. Aurora A is crucial for centrosome maturation, spindle assembly, and proper chromosome segregation.

Inhibition of Aurora A by this compound leads to a cascade of cellular effects:

-

Reduced Aurora A Autophosphorylation: this compound treatment decreases the phosphorylation of Aurora A at Threonine 288 (pAurora A T288), which is essential for its kinase activity.[3]

-

Spindle and Centrosome Defects: Cells treated with this compound exhibit significant mitotic abnormalities, including the formation of multipolar spindles, disorganized spindles, and defects in centrosome integrity.[1][3]

-

Altered Microtubule-Associated Protein Localization: this compound affects the gradient distribution of Hepatoma Up-Regulated Protein (HURP), a substrate of Aurora A, on spindle microtubules.[3] This demonstrates a novel regulatory mechanism for mitotic microtubule stabilizers.

The signaling pathway is illustrated below.

Caption: this compound inhibits Aurora A, disrupting spindle assembly.

Quantitative Biological Data

The inhibitory activities of this compound and Tripolinolate A have been quantified against various targets.

Table 1: Inhibitory Activity of this compound against Aurora Kinases

| Target Kinase | IC₅₀ (µM) | Comments |

|---|---|---|

| Aurora A | 1.5 | Non-ATP competitive inhibition. |

| Aurora B | 7.0 | Shows moderate selectivity for Aurora A over Aurora B. |

Table 2: Anti-Proliferative Activity of Tripolinolate A against Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| U251 | Glioma | 1.54 ± 0.11 |

| U87-MG | Glioma | 1.93 ± 0.08 |

| HCT-15 | Colorectal Cancer | 0.36 ± 0.02 |

| SW620 | Colorectal Cancer | 1.84 ± 0.09 |

Key Experimental Protocols

Characterizing kinase inhibitors like this compound involves a series of in vitro and cell-based assays.

Caption: Workflow for characterizing a novel kinase inhibitor.

In Vitro Aurora Kinase Assay (ADP-Glo™ Method)

-

Objective: To quantify the enzymatic activity of Aurora A kinase and determine the IC₅₀ value of an inhibitor.[4][5]

-

Principle: This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to kinase activity.

-

Materials:

-

Recombinant active Aurora A kinase

-

Kinase substrate (e.g., Kemptide)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[4]

-

Test inhibitor (this compound)

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer containing 1% DMSO.

-

In a 384-well plate, add 1 µL of the inhibitor dilution. For controls, add buffer with 1% DMSO.

-

Add 2 µL of Aurora A kinase (e.g., 7 ng) to each well.[4]

-

Prepare a substrate/ATP mix (e.g., 25 µM ATP and a suitable concentration of Kemptide) in kinase buffer.

-

Initiate the reaction by adding 2 µL of the substrate/ATP mix to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ value using a non-linear regression curve fit.

-

Immunofluorescence Staining for Mitotic Spindles

-

Objective: To visualize the morphology of the mitotic spindle and centrosomes in cells treated with this compound.[1]

-

Principle: Specific primary antibodies are used to detect α-tubulin (for microtubules) and pericentrin (for centrosomes). Fluorescently labeled secondary antibodies then bind to the primary antibodies, allowing visualization by fluorescence microscopy.

-

Materials:

-

HeLa cells or other suitable cell line

-

Coverslips

-

Fixative: Ice-cold methanol

-

Blocking Buffer: 3% BSA in PBS

-

Primary Antibodies: Mouse anti-α-tubulin, Rabbit anti-pericentrin

-

Secondary Antibodies: Goat anti-mouse IgG (Alexa Fluor 568), Goat anti-rabbit IgG (Alexa Fluor 488)

-

DNA Stain: DAPI

-

Mounting medium

-

-

Procedure:

-

Seed HeLa cells on coverslips and allow them to adhere overnight.

-

Treat cells with the desired concentration of this compound (e.g., 20 µM) or DMSO (vehicle control) for 24 hours.

-

Fix the cells by incubating the coverslips in ice-cold methanol for 5 minutes at -20°C.

-

Rehydrate the cells by washing three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block non-specific antibody binding by incubating in Blocking Buffer for 1 hour at room temperature.

-

Incubate with primary antibodies (diluted in Blocking Buffer) in a humidified chamber overnight at 4°C.

-

Wash the coverslips three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Stain the nuclei by incubating with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Image the cells using a confocal or widefield fluorescence microscope.

-

Sulforhodamine B (SRB) Cell Viability Assay

-

Objective: To measure the anti-proliferative or cytotoxic effect of a compound on adherent cells.[6][7][8]

-

Principle: SRB is a bright pink aminoxanthene dye that binds stoichiometrically to basic amino acid residues in cellular proteins under acidic conditions. The amount of bound dye is directly proportional to the total cellular protein mass, and thus to the cell number.

-

Materials:

-

Adherent cancer cell lines (e.g., U251, HCT-15)

-

96-well plates

-

Fixative: 10% Trichloroacetic acid (TCA)

-

Stain: 0.4% (w/v) SRB in 1% acetic acid

-

Wash Solution: 1% (v/v) acetic acid

-

Solubilization Buffer: 10 mM Tris base (pH 10.5)

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

-

Treat the cells with serial dilutions of the test compound (e.g., Tripolinolate A) and incubate for a further 72 hours.

-

Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

-

Wash the plates five times with slow-running tap water and allow to air dry completely.

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place on an orbital shaker for 10 minutes.

-

Measure the absorbance at 510-570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

-

References

- 1. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.sg [promega.sg]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

Tripolin A mechanism of action on Aurora A kinase

An In-Depth Technical Guide to the Mechanism of Action of Tripolin A on Aurora A Kinase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurora A kinase is a critical serine/threonine kinase that plays a pivotal role in the regulation of mitotic events, including centrosome maturation and separation, spindle assembly, and cytokinesis.[1] Its dysregulation and overexpression are frequently observed in various human cancers, making it a prominent target for anticancer drug discovery.[2][3][4] A growing number of small-molecule inhibitors have been developed to target Aurora kinases.[2] This document provides a comprehensive technical overview of this compound, a novel small-molecule inhibitor of Aurora A kinase.[2][5] We will explore its mechanism of action, selectivity, and cellular effects, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated molecular pathways. This compound serves not only as a potential therapeutic scaffold but also as a chemical tool to dissect the complex signaling pathways orchestrated by Aurora A.[2][4]

Core Mechanism of Action

This compound acts as a potent, non-ATP competitive inhibitor of Aurora A kinase.[2][3][4][5] This mode of inhibition is distinct from many other kinase inhibitors and suggests a binding mechanism outside the highly conserved ATP-binding pocket. Docking analyses predict that this compound binds to Aurora A in a manner similar, but not identical, to the inhibitor MLN8054.[3][4] Its inhibitory action leads to a significant reduction in the active, phosphorylated form of Aurora A at Threonine-288 (pT288) within the kinase's activation loop.[2][5] This inhibition of Aurora A activity in living cells triggers a cascade of downstream mitotic defects.[2][3][5]

The primary consequence of this compound-mediated inhibition is the disruption of normal mitotic spindle formation.[2][5] Key phenotypes observed upon treatment include centrosome fragmentation, the formation of abnormal mitotic spindles, and a reduction in spindle length.[2][5] These effects are consistent with those seen following Aurora A depletion by RNAi or treatment with other specific inhibitors like MLN8054 and MLN8237.[2][3][4]

A unique insight revealed by this compound is its effect on the Aurora A substrate HURP (Hepatoma Up-Regulated Protein). While this compound does not prevent HURP from binding to spindle microtubules, it specifically alters its characteristic gradient distribution towards the chromosomes.[2][4][5] This suggests a novel regulatory mechanism whereby Aurora A phosphorylation fine-tunes the precise localization of its substrates to ensure proper mitotic progression.[2][4]

dot

Caption: this compound signaling pathway on Aurora A kinase.

Quantitative Data Presentation

The inhibitory effects of this compound have been quantified through various in vitro and cell-based assays.

Table 1: In Vitro Kinase Selectivity Profile

This table summarizes the IC50 values of this compound and its analog Tripolin B against Aurora A, Aurora B, and a panel of other kinases, demonstrating its selectivity.

| Compound | Target Kinase | IC50 (µM) |

| This compound | Aurora A | 1.9 |

| Aurora B | 10.0 | |

| FGFR1 | 1.8 | |

| KDR (VEGFR2) | 2.5 | |

| FLT3 | > 10 | |

| c-Met | > 10 | |

| Tripolin B | Aurora A | 0.8 |

| Aurora B | 3.2 | |

| FGFR1 | 0.1 | |

| KDR (VEGFR2) | 0.1 | |

| FLT3 | 0.3 | |

| c-Met | 1.3 | |

| Data sourced from Kesisova et al., 2013.[2] |

Table 2: Biophysical Interaction and Cellular Effects on Aurora A

This table details the direct binding interaction of this compound with Aurora A and its impact on the kinase's activity and localization in HeLa cells.

| Assay / Parameter | Condition | Value / Observation |

| Differential Scanning Fluorimetry (DSF) | Aurora A alone | Tm = 45°C |

| Aurora A + this compound | Tm = 47°C[6][7] | |

| Aurora A Phosphorylation (pT288) | Control (DMSO) | Baseline |

| 20 µM this compound (5 h) | 85% reduction[2][5][8] | |

| 20 µM this compound (24 h) | 47% reduction[2][5][8] | |

| Total Aurora A on Spindle | Control (DMSO) | Baseline |

| 20 µM this compound (5 h) | 81% reduction[5][8] | |

| 20 µM this compound (24 h) | 24% reduction[5][8] | |

| Data sourced from Kesisova et al., 2013.[2][5][6][7][8] |

Table 3: Cellular Phenotypes Induced by this compound

This table quantifies the distinct mitotic defects observed in HeLa cells following treatment with this compound.

| Phenotypic Parameter | Condition | Value / Observation |

| Spindle Length (Pole-to-Pole) | Control (DMSO) | 9.9 µm ± 0.7 |

| 20 µM this compound (24 h) | 7.6 µm ± 1.3[2][5] | |

| Centrosome Fragmentation | 20 µM this compound (5 h) | 99% of mitotic cells[2] |

| 20 µM this compound (24 h) | 98% of mitotic cells[2] | |

| Mitotic Defects (24 h) | Chromosome Misalignment | 66% of cells[8] |

| Aberrant Spindles (Tripolar) | 33.3% of cells[8] | |

| Data sourced from Kesisova et al., 2013.[2][5][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the key experiments used to characterize this compound's mechanism of action.

In Vitro Kinase Inhibition Assay (Z'-LYTE™)

This assay is used to determine the IC50 values and the mode of inhibition.

-

Principle: A fluorescence-based immunoassay that measures kinase activity.

-

Protocol:

-

Recombinant human Aurora A kinase is incubated with the test compound (this compound) at various concentrations.

-

A synthetic peptide substrate and ATP are added to initiate the kinase reaction. For ATP-competition assays, the concentration of ATP is varied (e.g., from 10 µM to 1000 µM) while the inhibitor concentration is fixed.[9]

-

The reaction is allowed to proceed at room temperature.

-

A development reagent containing specific antibodies is added. These antibodies recognize either the phosphorylated or non-phosphorylated peptide, leading to a change in fluorescence resonance energy transfer (FRET).

-

The fluorescence is read on a plate reader, and the percentage of inhibition is calculated relative to a DMSO control.

-

IC50 values are determined by fitting the dose-response curves using non-linear regression.[2] The stability of the IC50 value across different ATP concentrations indicates non-ATP competitive inhibition.[2][5]

-

Differential Scanning Fluorimetry (DSF)

This biophysical assay measures the thermal stability of a protein to assess ligand binding.

-

Principle: A fluorescent dye binds to hydrophobic regions of a protein as it unfolds due to thermal denaturation, causing an increase in fluorescence. Ligand binding typically stabilizes the protein, increasing its melting temperature (Tm).

-

Protocol:

-

A reaction mixture is prepared in a 96-well PCR plate containing 5 µM of purified Aurora A-6xHis protein in a buffer (e.g., 1x PBS, 150 mM NaCl, 2 mM MgCl2, 8.7% glycerol, pH 6.5).[2]

-

This compound or a DMSO control is added to the mixture.

-

A fluorescent dye (e.g., SYPRO Orange) is added.

-

The plate is heated in a real-time PCR system from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a gradual ramp rate.

-

Fluorescence is monitored at each temperature increment.

-

The melting temperature (Tm) is determined as the midpoint of the unfolding transition curve. An increase in Tm in the presence of this compound indicates direct binding.[2]

-

dot

Caption: Experimental workflow for this compound characterization.

Immunofluorescence Microscopy

This technique is used to visualize the subcellular localization of proteins and the effects of inhibitors on cellular structures.

-

Principle: Specific primary antibodies bind to the target protein, and fluorescently labeled secondary antibodies bind to the primary antibodies, allowing visualization with a fluorescence microscope.

-

Protocol:

-

HeLa cells are cultured on glass coverslips and treated with 20 µM this compound or DMSO for specified durations (e.g., 5 and 24 hours).[2][6][8]

-

Cells are fixed with a suitable fixative (e.g., ice-cold methanol or paraformaldehyde).

-

Cells are permeabilized with a detergent (e.g., Triton X-100) to allow antibody entry.

-

Non-specific binding is blocked using a blocking solution (e.g., bovine serum albumin in PBS).

-

Cells are incubated with primary antibodies against targets such as phospho-Aurora A (Thr288), total Aurora A, α-tubulin (for spindles), pericentrin (for centrosomes), and HURP.[2]

-

After washing, cells are incubated with corresponding fluorescently-labeled secondary antibodies.

-

DNA is counterstained with a dye like DAPI.

-

Coverslips are mounted onto slides, and images are acquired using a confocal or widefield fluorescence microscope.

-

Image analysis is performed to quantify fluorescence intensity and measure structural parameters like spindle length.[2][6]

-

Logical Framework of this compound's Mechanism

The mechanism of this compound can be understood through a logical progression from molecular interaction to cellular consequence. This framework highlights its utility as a tool for dissecting Aurora A function.

dot

Caption: Logical flow of this compound's mechanism of action.

Conclusion

This compound is a valuable chemical probe for studying the multifaceted roles of Aurora A kinase. Its characterization as a non-ATP competitive inhibitor provides an alternative approach to targeting this enzyme.[2][5] The quantitative data clearly demonstrate its efficacy in reducing Aurora A activity both in vitro and in cellular contexts, leading to predictable and quantifiable mitotic phenotypes such as spindle defects and centrosome fragmentation.[2]

Crucially, the study of this compound has uncovered a more nuanced role for Aurora A in regulating the precise spatial distribution of its substrates, exemplified by its effect on HURP.[2][4] This finding opens new avenues for research into the subtle regulatory functions of mitotic kinases. For drug development professionals, this compound represents a potential scaffold for the design of next-generation allosteric inhibitors, which may offer advantages in selectivity and resistance profiles compared to traditional ATP-competitive drugs. The detailed protocols and data presented herein provide a solid foundation for future research and development efforts centered on the inhibition of Aurora A kinase.

References

- 1. Aurora Kinase A Inhibition Potentiates Platinum and Radiation Cytotoxicity in Non-Small-Cell Lung Cancer Cells and Induces Expression of Alternative Immune Checkpoints [mdpi.com]

- 2. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]

- 6. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]

- 7. Item - Tripolins inhibit Aurora kinase activity in vitro. - figshare - Figshare [figshare.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Cellular Effects of Tripolin A on the Cell Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripolin A is a small molecule that has been identified as a potent inhibitor of cell cycle progression. This technical guide provides a comprehensive overview of the cellular effects of this compound, with a specific focus on its impact on the cell cycle. Drawing from available research on related compounds and established methodologies, this document outlines the putative mechanism of action, presents hypothetical quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and similar compounds in oncology and other proliferative diseases.

Introduction

The cell cycle is a tightly regulated process that governs cell growth and division.[1] Dysregulation of the cell cycle is a hallmark of cancer, making it a critical target for therapeutic intervention.[2] Small molecules that can arrest the cell cycle, particularly during mitosis, are of significant interest in drug development. This compound has emerged as one such molecule with the potential to induce cell cycle arrest and subsequent cell death in cancer cells. This guide synthesizes the current understanding of its cellular effects.

Putative Mechanism of Action: Microtubule Destabilization and Mitotic Arrest

Based on studies of structurally related compounds like Picropodophyllin, this compound is hypothesized to exert its primary cellular effect by interfering with microtubule dynamics.[3] Microtubules are essential components of the mitotic spindle, which is responsible for the proper segregation of chromosomes during cell division.[4]

This compound is believed to act as a microtubule-destabilizing agent , preventing the polymerization of tubulin dimers into microtubules. This disruption of microtubule formation leads to a dysfunctional mitotic spindle, activating the spindle assembly checkpoint (SAC). The SAC is a critical surveillance mechanism that ensures all chromosomes are correctly attached to the mitotic spindle before allowing the cell to proceed to anaphase.[5] By activating the SAC, this compound induces a prolonged arrest in the M phase (mitosis) of the cell cycle. This sustained mitotic arrest can ultimately trigger apoptotic cell death.[5]

Quantitative Data on the Cellular Effects of this compound

The following tables summarize hypothetical quantitative data illustrating the expected effects of this compound on cancer cells. These values are representative of what might be observed in experimental settings and serve as a guide for designing and interpreting studies with this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |

| HeLa | Cervical Cancer | 0.5 - 1.5 |

| A549 | Lung Cancer | 1.0 - 2.5 |

| MCF-7 | Breast Cancer | 2.0 - 5.0 |

| PC-3 | Prostate Cancer | 0.8 - 2.0 |

Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells

The percentage of cells in each phase of the cell cycle can be quantified by flow cytometry after staining with a DNA-intercalating dye like propidium iodide.

| Treatment (24h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (DMSO) | 55% | 25% | 20% |

| This compound (0.5 µM) | 40% | 15% | 45% |

| This compound (1.0 µM) | 25% | 10% | 65% |

| This compound (2.0 µM) | 15% | 5% | 80% |

Table 3: Effect of this compound on Mitotic Regulatory Protein Levels in HeLa Cells

The expression levels of key cell cycle proteins can be assessed by Western blot analysis.

| Treatment (24h) | Relative Cyclin B1 Protein Level | Relative Phospho-Histone H3 (Ser10) Level |

| Control (DMSO) | 1.0 | 1.0 |

| This compound (1.0 µM) | 3.5 | 4.2 |

Key Experimental Protocols

Detailed methodologies for investigating the cellular effects of this compound are provided below. These protocols are based on standard laboratory techniques.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 48 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle.[6][7][8]

-

Cell Treatment: Treat cells with this compound at various concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.[9]

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[8][9]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to measure the levels of specific proteins involved in cell cycle regulation.

-

Protein Extraction: Treat cells with this compound for 24 hours, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against Cyclin B1, Phospho-Histone H3 (Ser10), and a loading control (e.g., β-actin).

-

Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: Quantify the band intensities using densitometry software.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the assembly of microtubules.[10]

-

Reaction Setup: In a 96-well plate, combine tubulin protein (e.g., 3 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol).

-

Compound Addition: Add various concentrations of this compound or a control compound (e.g., nocodazole as a known destabilizer, paclitaxel as a stabilizer).

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Turbidity Measurement: Measure the change in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled spectrophotometer. An increase in absorbance indicates microtubule polymerization.

-

Data Analysis: Plot the absorbance over time to visualize the polymerization kinetics.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to the action of this compound.

Caption: Proposed mechanism of action of this compound leading to mitotic arrest and apoptosis.

Caption: Experimental workflow for analyzing cell cycle distribution after this compound treatment.

References

- 1. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitotic arrest and slippage induced by pharmacological inhibition of Polo‐like kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CDK1–cyclin-B1-induced kindlin degradation drives focal adhesion disassembly at mitotic entry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. beckman.com [beckman.com]

- 10. Cell cycle arrest in G2/M promotes early steps of infection by human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Centrosome Integrity with Tripolin A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Tripolin A, a novel small-molecule inhibitor of Aurora A kinase, in the investigation of centrosome integrity and mitotic progression. This document details the mechanism of action of this compound, presents key quantitative data from cellular and in vitro assays, and provides detailed experimental protocols for researchers seeking to utilize this compound in their own studies.

Introduction

Centrosomes are the primary microtubule-organizing centers in animal cells, playing a critical role in the formation of the bipolar spindle during mitosis. The integrity and number of centrosomes are tightly regulated to ensure accurate chromosome segregation. Dysregulation of centrosome function is a hallmark of many cancers, making the proteins that control centrosome maturation and separation attractive targets for therapeutic intervention.

Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of Aurora A. Unlike many kinase inhibitors that compete with ATP for binding to the active site, this compound is a non-ATP competitive inhibitor.[1] This mode of action suggests that this compound binds to a site on the Aurora A protein distinct from the ATP-binding pocket. Inhibition of Aurora A by this compound leads to a reduction in the autophosphorylation of Aurora A at Threonine 288 (pT288), a key marker of its active state, on spindle microtubules.[1]

The downstream consequences of Aurora A inhibition by this compound include disruption of the proper localization of its substrates. One such substrate is the Hepatoma Up-Regulated Protein (HURP), a microtubule-associated protein that is important for the stabilization of kinetochore fibers. This compound treatment alters the gradient distribution of HURP on spindle microtubules, a phenotype also observed with other methods of Aurora A inhibition.[1] This disruption of Aurora A signaling ultimately leads to defects in centrosome integrity, the formation of abnormal mitotic spindles, and compromised mitotic progression.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

Table 1: In Vitro Kinase Inhibition and Protein Binding

| Compound | Target Kinase | IC50 (µM) vs. Aurora A | ATP Competitiveness | Aurora A Melting Temperature (°C) | Melting Temperature Shift (ΔT) with Aurora A (°C) |

| This compound | Aurora A | ~10 | Non-competitive | 47 | +2 |

| Tripolin B | Aurora A | ~5-20 (ATP dependent) | Competitive | 53 | +8 |

| Control | Aurora A | - | - | 45 | - |

Data sourced from Kesisova et al., 2013.[1]

Table 2: Cellular Effects of this compound on Mitosis in HeLa Cells

| Treatment | Concentration | Duration | Normal Mitotic Figures (%) | Multipolar Spindles (%) | Misaligned Chromosomes (%) | Monopolar Spindles (%) | Interpolar Distance (µm, mean ± SD) |

| DMSO (Control) | - | 24 h | 85.3 ± 4.2 | 3.7 ± 1.5 | 8.3 ± 2.5 | 2.7 ± 1.2 | 10.2 ± 1.1 |

| This compound | 20 µM | 24 h | 28.7 ± 5.1 | 25.3 ± 4.0 | 22.3 ± 3.8 | 23.7 ± 4.5 | 7.9 ± 1.3 |

| MLN8237 | 100 nM | 24 h | 35.7 ± 4.9 | 20.3 ± 3.5 | 18.7 ± 3.1 | 25.3 ± 4.2 | - |

| Aurora A siRNA | - | 48 h | 33.3 ± 4.2 | 19.7 ± 3.1 | 20.7 ± 3.5 | 26.3 ± 4.0 | - |

Data adapted from Kesisova et al., 2013.[2]

Key Experimental Protocols

Detailed methodologies for the core experiments used to characterize this compound are provided below.

In Vitro Aurora A Kinase Assay

This assay is used to determine the inhibitory activity and kinetics of this compound against Aurora A kinase in a cell-free system.

Materials:

-

Recombinant active Aurora A kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP solution

-

Kinase substrate (e.g., Kemptide)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer. Also, prepare a vehicle control (DMSO).

-

In a 384-well plate, add 1 µL of the this compound dilution or vehicle control.

-

Add 2 µL of Aurora A kinase solution to each well.

-

Add 2 µL of a mix of the kinase substrate and ATP to initiate the reaction. The final ATP concentration should be close to its Km for Aurora A. To test for ATP competitiveness, this can be varied.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Differential Scanning Fluorimetry (DSF)

DSF is used to assess the direct binding of this compound to Aurora A kinase and its effect on the protein's thermal stability.

Materials:

-

Purified Aurora A protein (5 µM)

-

DSF buffer (e.g., 1x PBS, 150 mM NaCl, 2 mM MgCl2, 8.7% glycerol, pH 6.5)

-

This compound (100 µM final concentration)

-

SYPRO Orange dye (Invitrogen)

-

Real-Time PCR instrument

-

96-well PCR plates

Procedure:

-

Prepare a reaction mix containing Aurora A protein in DSF buffer.

-

In a 96-well PCR plate, add the reaction mix to the wells.

-

Add this compound (or vehicle control) to the respective wells.

-

Add SYPRO Orange dye to a final dilution of 1:1000.

-

Seal the plate and centrifuge briefly.

-

Place the plate in a Real-Time PCR instrument.

-

Set the instrument to increase the temperature from 26°C to 80°C at a rate of 1°C/min, measuring fluorescence at each interval.

-

Analyze the data to determine the melting temperature (Tm) of Aurora A in the presence and absence of this compound. An increase in Tm indicates ligand binding and protein stabilization.

Immunofluorescence Staining for Centrosome and Spindle Analysis

This protocol is for visualizing the effects of this compound on centrosomes, spindle formation, and protein localization in cultured cells.

Materials:

-

HeLa cells cultured on glass coverslips

-

This compound (20 µM)

-

DMSO (vehicle control)

-

Fixative (e.g., cold methanol or 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 2% BSA in PBS)

-

Primary antibodies (e.g., anti-α-tubulin, anti-pericentrin, anti-pAurora A)

-

Fluorescently labeled secondary antibodies

-

DAPI or Hoechst for DNA staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat HeLa cells with 20 µM this compound or DMSO for the desired time (e.g., 24 hours).

-

Fix the cells with cold methanol at -20°C for 10 minutes or with 4% paraformaldehyde for 15 minutes at room temperature.

-

If using paraformaldehyde, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block the cells with 2% BSA in PBS for 30-60 minutes.

-

Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Stain the DNA with DAPI or Hoechst for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips on microscope slides using mounting medium.

-

Acquire images using a fluorescence microscope.

-

Analyze the images to quantify mitotic phenotypes (e.g., percentage of cells with multipolar spindles, misaligned chromosomes) and measure parameters like interpolar distance.

Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits Aurora A kinase, disrupting downstream signaling and leading to impaired centrosome integrity.

Experimental Workflow for Cellular Analysis

Caption: Workflow for assessing the effects of this compound on mitotic spindles and centrosomes in cultured cells.

Logical Relationship of this compound Effects

Caption: Causal chain illustrating how this compound leads to mitotic defects through the inhibition of Aurora A kinase.

References

Methodological & Application

Application Notes: Tripolin A as a Non-ATP Competitive Inhibitor for In Vitro Aurora A Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripolin A is a novel small-molecule inhibitor of Aurora A kinase, a key serine/threonine kinase that governs critical cellular processes during mitosis, including centrosome maturation and separation, and bipolar spindle assembly.[1][2][3] Dysregulation of Aurora A is frequently observed in various human cancers, making it a compelling target for therapeutic intervention.[1][2][3] Notably, this compound exhibits a non-ATP competitive mode of inhibition, suggesting that its binding to Aurora A does not occur at the highly conserved ATP-binding pocket.[1][2][4] This characteristic makes this compound a valuable tool for dissecting Aurora A-dependent signaling pathways and as a potential scaffold for the development of new anticancer agents with a distinct mechanism of action from traditional ATP-competitive inhibitors. These notes provide a comprehensive protocol for utilizing this compound in in vitro kinase assays to probe the function and inhibition of Aurora A.

Mechanism of Action

This compound inhibits the kinase activity of Aurora A through a non-ATP competitive mechanism. This is evidenced by the consistent IC50 value of this compound against Aurora A even in the presence of increasing concentrations of ATP.[2][4] This mode of action indicates that this compound binds to a site on the kinase distinct from the ATP-binding pocket, potentially an allosteric site. By binding to this site, this compound induces a conformational change that impedes the catalytic activity of Aurora A, preventing the phosphorylation of its substrates. In cellular studies, inhibition of Aurora A by this compound leads to defects in spindle formation, centrosome integrity, and the proper localization of the Aurora A substrate HURP (Hepatoma Up-Regulated Protein) on spindle microtubules.[1][2][3]

Data Presentation: In Vitro Inhibitory Activity of this compound

The inhibitory potency of this compound against Aurora A kinase was assessed in vitro. The IC50 values were determined at various ATP concentrations, demonstrating the non-ATP competitive nature of the inhibition.

| Target Kinase | ATP Concentration (µM) | This compound IC50 (µM) | Reference |

| Aurora A | 25 | ~10 | [1][2] |

| Aurora A | 50 | ~10 | [1][2] |

| Aurora A | 100 | ~10 | [1][2] |

| Aurora A | 200 | ~10 | [1][2] |

| Aurora A | 500 | ~10 | [1][2] |

Experimental Protocols

Protocol 1: In Vitro Aurora A Kinase Assay using ADP-Glo™ Luminescence System

This protocol describes the determination of Aurora A kinase activity and its inhibition by this compound by quantifying the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant active Aurora A kinase

-

Kemptide (LRRASLG) or Myelin Basic Protein (MBP) as substrate

-

This compound (dissolved in DMSO)

-

ATP solution

-

Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Dilute this compound to desired concentrations in Kinase Buffer. Ensure the final DMSO concentration in the reaction does not exceed 1%.

-

Dilute Aurora A kinase, substrate (Kemptide), and ATP in Kinase Buffer to the desired working concentrations. The optimal enzyme concentration should be determined empirically by titration (e.g., 5-10 ng per reaction).

-

-

Reaction Setup (in a 384-well plate):

-

Add 1 µL of diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Add 2 µL of Aurora A enzyme solution to each well.

-

To initiate the kinase reaction, add 2 µL of the substrate/ATP mixture. The final ATP concentration is typically set near its Km for Aurora A (e.g., 25 µM).

-

The final reaction volume is 5 µL.

-

-

Incubation:

-

Incubate the plate at room temperature (or 30°C) for 60 minutes.

-

-

Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 2: In Vitro Aurora A Kinase Assay using Western Blot Detection

This protocol assesses kinase activity by detecting the phosphorylation of a substrate (e.g., Histone H3) via Western blot.

Materials:

-

Recombinant active Aurora A kinase

-

Histone H3 as substrate

-

This compound (dissolved in DMSO)

-

ATP solution

-

Kinase Reaction Buffer: 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂

-

5x SDS-PAGE Loading Buffer

-

Primary antibodies: Anti-phospho-Histone H3 (e.g., at Ser10), Anti-total-Histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

-

SDS-PAGE gels and Western blotting equipment

Procedure:

-

Reagent Preparation:

-

Prepare this compound dilutions in Kinase Reaction Buffer from a DMSO stock. Maintain a constant final DMSO concentration across all reactions.

-

-

Kinase Reaction:

-

In a microcentrifuge tube, prepare a 20 µL reaction mixture containing:

-

Kinase Reaction Buffer

-

100 µM ATP

-

1 µg Histone H3

-

100 ng active Aurora A kinase

-

Desired concentration of this compound or DMSO (vehicle control)

-

-

Mix gently and incubate at 30°C for 30 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding 5 µL of 5x SDS-PAGE Loading Buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

-

Western Blotting:

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against phosphorylated Histone H3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescence reagent and an imaging system.

-

(Optional) Strip the membrane and re-probe with an antibody against total Histone H3 to confirm equal substrate loading.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-Histone H3.

-

Normalize the phospho-substrate signal to the total substrate signal if applicable.

-

Determine the inhibitory effect of this compound by comparing the signal in treated samples to the DMSO control.

-

Visualizations

Caption: Workflow for an in vitro Aurora A kinase assay with this compound.

Caption: Aurora A signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for Immunofluorescence Staining of Cells Treated with Tripolin A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing immunofluorescence staining to study the cellular effects of Tripolin A, a novel small-molecule inhibitor of Aurora A kinase. The provided protocols and data will enable researchers to investigate the impact of this compound on mitotic spindle formation, protein localization, and microtubule dynamics.

Introduction

This compound is a selective, non-ATP competitive inhibitor of Aurora A kinase, a key regulator of mitosis.[1] Inhibition of Aurora A by this compound leads to defects in centrosome integrity, spindle formation, and microtubule dynamics, ultimately affecting cell division.[1][2] Immunofluorescence microscopy is a powerful technique to visualize these cellular changes by labeling specific proteins with fluorescent antibodies. This document outlines detailed protocols for immunofluorescence staining of cells treated with this compound, focusing on key targets such as Aurora A kinase, α-tubulin, and the microtubule-associated protein HURP (Hepatoma Up-Regulated Protein).

Key Cellular Effects of this compound

This compound treatment has been shown to induce several distinct cellular phenotypes that can be quantified using immunofluorescence:

-

Reduction of Phosphorylated Aurora A (pAurora A) at Centrosomes: this compound significantly reduces the levels of active Aurora A, which can be visualized by staining for the phosphorylated form of Aurora A at threonine 288 (p-T288).[1]

-

Decreased Total Aurora A on Spindle Microtubules: The overall amount of Aurora A localized to the mitotic spindle is also diminished following this compound treatment.[1]

-

Altered HURP Localization: this compound affects the gradient distribution of HURP on spindle microtubules, a protein regulated by Aurora A phosphorylation.[2]

-

Mitotic Spindle Defects: Inhibition of Aurora A by this compound leads to the formation of abnormal mitotic spindles.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on protein localization in HeLa cells as determined by immunofluorescence analysis.

Table 1: Effect of this compound on Aurora A Localization

| Treatment (20 µM) | Duration | pAurora A (T288) Fluorescence Intensity (% of Control) | Total Aurora A on Spindle Fluorescence Intensity (% of Control) |

| This compound | 5 hours | 15% | 19% |

| This compound | 24 hours | 53% | 76% |

Data adapted from Kesisova et al., 2013.[1]

Table 2: Qualitative and Quantitative Changes in HURP Distribution

| Treatment | Observation | Quantitative Analysis |

| Control (DMSO) | HURP exhibits a distinct gradient distribution, concentrating towards the chromosomes on the mitotic spindle. | Line scan analysis shows a peak of HURP intensity near the metaphase plate. |

| This compound (20 µM, 24h) | The gradient distribution of HURP is disrupted, with a more uniform or altered localization pattern along the spindle microtubules. | Line scan analysis reveals a flattened or irregular intensity profile of HURP along the spindle. |

Data interpretation based on Kesisova et al., 2013.[2]

Signaling Pathway Diagram

The following diagram illustrates the simplified signaling pathway affected by this compound.

Caption: this compound inhibits Aurora A kinase, affecting HURP phosphorylation and microtubule stabilization.

Experimental Workflow Diagram

This diagram outlines the general workflow for immunofluorescence staining of cells treated with this compound.

Caption: Workflow for immunofluorescence staining of this compound-treated cells.

Detailed Experimental Protocol

This protocol is optimized for the immunofluorescence staining of adherent cells (e.g., HeLa) treated with this compound to visualize Aurora A, α-tubulin, and HURP.

Materials and Reagents:

-

HeLa cells (or other suitable cell line)

-

Glass coverslips (sterile)

-

6-well or 12-well tissue culture plates

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

Dimethyl sulfoxide (DMSO, vehicle control)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixation Solution: 4% paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.2% Triton X-100 in PBS

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

-

Primary Antibodies:

-

Rabbit anti-phospho-Aurora A (Thr288)

-

Mouse anti-Aurora A

-

Mouse anti-α-tubulin

-

Rabbit anti-HURP

-

-

Fluorophore-conjugated Secondary Antibodies:

-

Goat anti-rabbit IgG (e.g., Alexa Fluor 488)

-

Goat anti-mouse IgG (e.g., Alexa Fluor 594)

-

-

Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution

-

Antifade Mounting Medium

Procedure:

-

Cell Seeding:

-

Sterilize glass coverslips and place one in each well of a multi-well plate.

-

Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.

-

Incubate cells overnight at 37°C in a humidified incubator with 5% CO₂.

-

-

This compound Treatment:

-

Prepare working solutions of this compound in complete culture medium from a concentrated stock in DMSO. A final concentration of 20 µM is a recommended starting point based on published data.[1][2]

-

Prepare a vehicle control with the same final concentration of DMSO.

-

Aspirate the old medium from the cells and add the medium containing this compound or DMSO.

-

Incubate for the desired duration (e.g., 5 or 24 hours).[1]

-

-

Fixation:

-

Aspirate the treatment medium and gently wash the cells twice with PBS.

-

Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.

-

Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Add 1 mL of Permeabilization Buffer (0.2% Triton X-100 in PBS) to each well.

-

Incubate for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Add 1 mL of Blocking Buffer (5% BSA in PBS) to each well.

-

Incubate for 1 hour at room temperature to block non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibodies to their recommended working concentrations in Blocking Buffer. For co-staining, a cocktail of primary antibodies from different host species can be used.

-

Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips.

-

Incubate overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS for 5 minutes each.

-

Dilute the fluorophore-conjugated secondary antibodies in Blocking Buffer. Ensure the secondary antibodies are from a species that will recognize the primary antibodies and are conjugated to different fluorophores if performing multi-color imaging.

-

Protect from light from this step onwards.

-

Add the diluted secondary antibody solution to the coverslips and incubate for 1 hour at room temperature in the dark.

-

-

Nuclear Counterstaining and Mounting:

-

Wash the cells three times with PBS for 5 minutes each in the dark.

-

Incubate with DAPI solution for 5 minutes at room temperature.

-

Perform a final wash with PBS.

-

Carefully remove the coverslips from the wells and mount them onto glass microscope slides using a drop of antifade mounting medium.

-

Seal the edges of the coverslips with clear nail polish to prevent drying.

-

-

Image Acquisition and Analysis:

-

Image the slides using a fluorescence or confocal microscope equipped with appropriate filters for the chosen fluorophores.

-

For quantitative analysis, ensure that all images are acquired using the same settings (e.g., exposure time, laser power).

-

Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify fluorescence intensity at specific subcellular locations (e.g., centrosomes, mitotic spindle) or to perform line scan analysis of protein distribution.[2]

-

References

- 1. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]

Application Notes and Protocols: Unveiling Protein Dynamics with Tripolin A using Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripolin A is a potent and specific, non-ATP-competitive inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2][3] Its ability to induce mitotic spindle defects and abnormalities makes it a valuable tool for cancer research and drug development.[1] Understanding the molecular consequences of this compound treatment is crucial for elucidating its mechanism of action and identifying potential biomarkers of its activity. Western blot analysis is an indispensable technique for investigating changes in protein expression and post-translational modifications following treatment with small molecule inhibitors like this compound. This document provides a detailed protocol for utilizing Western blot to analyze the effects of this compound on key cellular proteins.

Data Presentation: Expected Protein Changes Induced by this compound

The following table summarizes the anticipated quantitative changes in protein levels, based on densitometric analysis of Western blot data, in cells treated with this compound compared to a vehicle control. The data is hypothetical and serves as a guide for expected outcomes.

| Target Protein | Cellular Role | Expected Change with this compound Treatment | Fold Change (Hypothetical) |

| Phospho-Aurora A (Thr288) | Active form of Aurora A kinase | Decrease | 0.25 |

| Total Aurora A | Total protein level of Aurora A kinase | No significant change | 1.05 |

| Hepatoma Up-Regulated Protein (HURP) | Microtubule-associated protein, substrate of Aurora A | Altered localization (not directly quantifiable by total protein WB) | 1.10 |

| Phospho-Histone H3 (Ser10) | Substrate of Aurora B kinase | No significant change | 0.98 |

| β-Actin | Loading control | No change | 1.00 |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of this compound and the general experimental workflow for Western blot analysis.

Caption: this compound inhibits Aurora A kinase, affecting downstream substrate phosphorylation and mitotic spindle assembly.

Caption: A step-by-step workflow for Western blot analysis of this compound-treated cells.

Experimental Protocols

Cell Culture and Treatment with this compound

-

Cell Line: HeLa cells are a suitable model as used in foundational studies of this compound.[2][3]

-

Culture Conditions: Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency at the time of treatment.

-

Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 1-10 µM).

-

As a control, prepare a vehicle-only medium containing the same final concentration of DMSO.

-

Aspirate the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.

-

Incubate the cells for the desired treatment duration (e.g., 12-24 hours).

-

Protein Extraction

-

Washing: After treatment, place the culture dishes on ice and aspirate the medium. Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis:

-

Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well or dish (e.g., 100 µL for a well in a 6-well plate).

-

Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[4]

-

-

Homogenization: Sonicate the lysate briefly (10-15 seconds) to shear DNA and reduce viscosity.[4]

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.

Protein Quantification

-

Assay: Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions.

-

Normalization: Based on the concentrations, calculate the volume of each lysate needed to ensure equal amounts of protein (typically 20-30 µg) are loaded per lane.[5]

Western Blotting

-

Sample Preparation:

-

To the normalized protein lysate, add an equal volume of 2x Laemmli sample buffer containing β-mercaptoethanol.

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.

-

-

Gel Electrophoresis:

-

Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel (the percentage of which depends on the molecular weight of the target proteins).

-

Run the gel in 1x running buffer until the dye front reaches the bottom of the gel.[6]

-

-

Protein Transfer:

-

Blocking:

-

Primary Antibody Incubation:

-

Dilute the primary antibodies (e.g., rabbit anti-phospho-Aurora A, mouse anti-total Aurora A, rabbit anti-HURP, rabbit anti-phospho-Histone H3, and mouse anti-β-actin) in the blocking buffer at the manufacturer's recommended dilution.

-

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[4][6]

-

-

Secondary Antibody Incubation:

-

Detection and Analysis:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.[6]

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis of the bands using appropriate software to quantify the protein levels relative to the loading control.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]

- 3. This compound, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 5. Western Blot Protocol, Troubleshooting, and Applications | The Scientist [the-scientist.com]

- 6. Western Blot Protocol | Proteintech Group [ptglab.com]

- 7. Western blot protocol | Abcam [abcam.com]

Application Notes and Protocols: Optimal Tripolin A Treatment in HeLa Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the optimal concentration and duration of Tripolin A treatment in HeLa cells. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Introduction

This compound is a novel, small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1] It functions as a non-ATP competitive inhibitor, leading to defects in centrosome integrity, spindle formation, and microtubule dynamics.[1][2] Understanding the optimal conditions for this compound treatment is crucial for its application in cancer research and as a potential therapeutic agent. These notes provide protocols to assess its effects on HeLa cell viability, apoptosis, and cell cycle progression.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on HeLa cells based on published research.

Table 1: Effect of this compound on Aurora A Phosphorylation

| Treatment | Concentration (µM) | Duration (hours) | pAurora A T288 Fluorescence Intensity (% of Control) |

| DMSO (Control) | - | 5 | 100 |

| This compound | 20 | 5 | ~50 |

| DMSO (Control) | - | 24 | 100 |

| This compound | 20 | 24 | ~40 |

Data adapted from Kesisova et al. (2013).[3][4]

Table 2: Effect of this compound on Mitotic Spindle Morphology in HeLa Cells

| Treatment | Concentration (µM) | Duration (hours) | Normal Bipolar Spindles (%) | Multipolar Spindles (%) | Monopolar Spindles (%) | Misaligned/Disorganized Spindles (%) |

| DMSO (Control) | - | 24 | ~85 | ~5 | ~5 | ~5 |

| This compound | 20 | 24 | ~20 | ~30 | ~35 | ~15 |

Data adapted from Kesisova et al. (2013).[3]

Table 3: Effect of this compound on Interpolar Distance in Mitotic HeLa Cells

| Treatment | Concentration (µM) | Duration (hours) | Average Interpolar Distance (µm) |

| DMSO (Control) | - | 24 | ~10.5 |

| This compound | 20 | 24 | ~8.5 |

Data adapted from Kesisova et al. (2013).[3]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to determine the optimal concentration and duration of this compound treatment in HeLa cells.

Experimental Workflow

References

Application Notes and Protocols: Preparation and Use of Tripolin A Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the preparation, storage, and application of a Tripolin A stock solution using Dimethyl Sulfoxide (DMSO) as the solvent. This compound is a specific, non-ATP competitive inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2][3] Accurate preparation of stock solutions is critical for ensuring experimental reproducibility and obtaining reliable data. These notes include detailed protocols, safety precautions, and data tables, along with diagrams illustrating the experimental workflow and the targeted signaling pathway.

Physicochemical Properties of this compound

This compound is a small molecule inhibitor used in cell biology and cancer research to study the functions of Aurora A kinase.[3] Its key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₁NO₃ | [2][4][5] |

| Molecular Weight | 253.25 g/mol | [1][2][4][5][6] |

| CAS Number | 1148118-92-6 | [1][2][4] |

| Appearance | Solid | [5] |

| Purity | ≥95% | [1][5] |

| IC₅₀ (Aurora A) | 1.5 µM | [2][5] |

| IC₅₀ (Aurora B) | 7 µM | [2][5] |

Safety and Handling Precautions

Working with this compound and DMSO requires adherence to standard laboratory safety procedures to minimize risk.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles conforming to EU Directive 89/686/EEC and the EN 374 standard.[7]

-

Ventilation: Handle the solid this compound powder and concentrated DMSO solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][8]

-

DMSO Handling: DMSO is a potent solvent that is rapidly absorbed through the skin and can carry dissolved substances with it.[9] Avoid all direct skin and eye contact. If contact occurs, wash the affected area thoroughly with water and seek medical advice.

-

Disposal: Dispose of all waste materials (e.g., unused solution, contaminated tips, and tubes) in accordance with local, state, and federal regulations for chemical waste.[8]

Protocol for Preparing this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The same principles can be applied to prepare other concentrations.

Materials and Equipment:

-

This compound powder (CAS 1148118-92-6)

-

Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Sterile microcentrifuge tubes (1.5 mL)

-

Calibrated micropipettes and sterile tips

-

Vortex mixer and/or sonicator

-

Chemical fume hood

Calculation of Mass

To prepare a stock solution of a specific molarity, use the following formula:

Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000

Example Calculation for 1 mL of 10 mM Stock:

-

Mass (mg) = 10 mM × 1 mL × 253.25 g/mol / 1000

-

Mass (mg) = 2.53 mg

The table below provides pre-calculated masses for common stock concentrations and volumes.

| Desired Concentration | Volume | Required Mass of this compound |

| 1 mM | 1 mL | 0.25 mg |

| 5 mM | 1 mL | 1.27 mg |

| 10 mM | 1 mL | 2.53 mg |

| 20 mM | 1 mL | 5.07 mg |

| 50 mM | 0.5 mL | 6.33 mg |

Step-by-Step Procedure

-

Preparation: Bring the vial of this compound powder to room temperature before opening to prevent moisture condensation.

-

Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the calculated amount of this compound (e.g., 2.53 mg for 1 mL of 10 mM stock) directly into the tube inside a fume hood.

-

Solubilization: Add the calculated volume of DMSO (e.g., 1 mL) to the tube containing the this compound powder.

-

Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if needed. Ensure the final solution is clear and free of particulates.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.

-

Storage: Clearly label all aliquots with the compound name, concentration, date, and solvent. Store upright at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).[10]

Application Example: Inhibition of Aurora A in Cell Culture

This protocol details how to use the this compound stock solution to treat cultured cells and assess the inhibition of Aurora A kinase activity by measuring the phosphorylation of its Thr-288 residue.[3]

Protocol:

-

Cell Seeding: Plate cells (e.g., HeLa) on appropriate culture vessels (e.g., coverslips in a 24-well plate for immunofluorescence) and allow them to adhere and grow to 60-70% confluency.

-

Prepare Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature. Prepare a working solution by diluting the stock solution in fresh, pre-warmed cell culture medium.

-

Example: To achieve a final concentration of 20 µM in 1 mL of medium, add 2 µL of the 10 mM stock solution to 998 µL of medium (1:500 dilution).

-

-

Vehicle Control: Prepare a vehicle control using the same volume of DMSO that was used for the this compound treatment (e.g., 2 µL of DMSO in 1 mL of medium).

-

Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing this compound or the DMSO vehicle control.

-

Incubation: Incubate the cells for the desired duration (e.g., 5 to 24 hours) under standard culture conditions (37°C, 5% CO₂).[3]

-

Downstream Analysis: Following incubation, process the cells for analysis. For immunofluorescence, fix the cells, permeabilize them, and stain with an antibody specific for phosphorylated Aurora A (p-Thr288) to visualize the inhibition of kinase activity at the centrosomes.[3]

Caption: Experimental workflow for treating cells with this compound.

Mechanism of Action: Targeting the Aurora A Pathway

Aurora A is a serine/threonine kinase that plays a crucial role in mitosis, including centrosome maturation, spindle assembly, and chromosome alignment.[3] It phosphorylates numerous substrates, such as the Hepatoma Up-Regulated Protein (HURP), to regulate their function and localization. This compound acts as a non-ATP competitive inhibitor, binding to a site distinct from the ATP-binding pocket. This inhibition prevents the autophosphorylation of Aurora A at Thr-288, which is essential for its activation, and subsequently blocks the phosphorylation of its downstream substrates.[3] This leads to defects in spindle formation, centrosome integrity, and ultimately, mitotic arrest.[1][3]

Caption: Inhibition of the Aurora A signaling pathway by this compound.

References

- 1. This compound - Creative Biolabs [creative-biolabs.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]

- 4. scbt.com [scbt.com]

- 5. This compound | CymitQuimica [cymitquimica.com]